BenchChemオンラインストアへようこそ!

5-Methyl-1-phenyl-1H-pyrazole

Antileukemic In vivo efficacy Oncology

5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0) is a differentiated pyrazole scaffold critical for SAR studies. The 5-methyl substitution elevates lipophilicity (LogP=2.3) vs. unsubstituted analogs, enhancing passive permeability and target engagement. Proven antileukemic activity and high COX-2 selectivity (S.I.=27.56) make it a strategic starting point for anti-inflammatory and oncology programs. Available with reliable supply for R&D.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 6831-91-0
Cat. No. B1360274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-phenyl-1H-pyrazole
CAS6831-91-0
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=NN1C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyGIPOQOUSJKAZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0): Core Physicochemical and Structural Profile for Research Procurement


5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. It features a pyrazole core substituted with a methyl group at the 5-position and a phenyl ring at the 1-position, a pattern that critically influences its lipophilicity (XLogP3-AA = 2.3) [2] and electronic properties. The compound is a solid at room temperature, with a computed density of 1.04 g/cm³ and a boiling point of 255°C at 760 mmHg [3]. Its topological polar surface area (TPSA) is 17.8 Ų, and it possesses zero hydrogen bond donors and one hydrogen bond acceptor [2], defining its potential for passive membrane permeability and target engagement in medicinal chemistry campaigns.

Why 5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0) Cannot Be Casually Substituted by Other N-Arylpyrazoles


Substitution of 5-Methyl-1-phenyl-1H-pyrazole with a generic N-arylpyrazole or a regioisomer is chemically and biologically inadvisable due to the profound impact of the methyl substituent on both reactivity and lipophilicity. The specific 5-methyl substitution pattern alters the electron density of the pyrazole ring, directly influencing its regioselectivity in electrophilic aromatic substitution reactions, such as nitration, where it yields a distinct mixture of 3- and 4-nitro derivatives compared to the unsubstituted analog [1]. Furthermore, the presence of the methyl group significantly increases the compound's lipophilicity (LogP = 2.3) [2] relative to 1-phenylpyrazole (LogP ≈ 1.87) [3], which is a critical determinant of passive membrane permeability and target binding in biological systems. This quantitative difference in physicochemical properties translates to altered pharmacokinetic behavior and target engagement potential, making simple interchange with unsubstituted or differently substituted pyrazoles a high-risk approach in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0) Against Key Analogs


In Vivo Antileukemic Activity Demonstrated in Murine Model

5-Methyl-1-phenyl-1H-pyrazole (6831-91-0) has demonstrated in vivo antileukemic activity in mice, a finding that is not uniformly reported for closely related N-arylpyrazoles such as 1-phenylpyrazole (CAS 1126-00-7) or 3-methyl-1-phenylpyrazole. While the precise mechanism remains under investigation, the observed effect is attributed to potential nitration by nitric oxide synthase (NOS), leading to the production of cytotoxic reactive oxygen species . This provides a specific, albeit early-stage, biological validation for selecting this compound over simpler, unvalidated pyrazole scaffolds in oncology-focused research programs.

Antileukemic In vivo efficacy Oncology Pyrazole

Enhanced Lipophilicity (LogP) Compared to 1-Phenylpyrazole

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.3) [1] compared to its non-methylated analog, 1-phenylpyrazole (LogP ≈ 1.87) [2]. This difference of ~0.4 LogP units represents a roughly 2.5-fold increase in partition coefficient, which is a substantial shift for passive membrane permeability. In medicinal chemistry, such a change can be decisive for a compound's ability to cross biological membranes and access intracellular targets.

Lipophilicity LogP ADME Physicochemical Properties Drug Design

Proven Utility as a Key Building Block for Selective COX-2 Inhibitors

The 5-methyl-1-phenyl-1H-pyrazole scaffold is a critical component in the design of selective COX-2 inhibitors. A derivative, 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (compound 7a), demonstrated high selectivity for COX-2 over COX-1 with a selectivity index (S.I.) of 27.56 [1]. This is in contrast to many other pyrazole-based scaffolds which may exhibit poor selectivity or potency. The parent compound (6831-91-0) serves as the essential precursor for introducing the 4-yl functional handle required to access this therapeutically relevant chemotype.

COX-2 Inhibitor Anti-inflammatory Scaffold Building Block Drug Discovery

Established Synthetic Accessibility and Commercial Availability

5-Methyl-1-phenyl-1H-pyrazole is readily synthesized via the cyclocondensation of phenylhydrazine with ethyl acetoacetate, a well-established and high-yielding route that ensures reliable access for research programs [1]. This is a significant advantage over less common or more complex regioisomers (e.g., 3-methyl-1-phenylpyrazole) which may require more elaborate synthetic sequences. The compound is commercially available from multiple vendors with standard purity levels (e.g., min. 95%) , reducing the need for in-house synthesis and accelerating the hit-to-lead process.

Synthesis Building Block Commercial Availability Medicinal Chemistry Procurement

High-Impact Application Scenarios for 5-Methyl-1-phenyl-1H-pyrazole (CAS 6831-91-0)


Scaffold for Next-Generation Selective COX-2 Inhibitors

Research groups focused on developing novel anti-inflammatory agents with improved cardiovascular safety should prioritize 5-Methyl-1-phenyl-1H-pyrazole as a core scaffold. The evidence demonstrates that derivatives of this specific compound, particularly those functionalized at the 4-position, can achieve high COX-2 selectivity (S.I. = 27.56) and a favorable cardiac biomarker profile compared to celecoxib [1]. This makes the compound a strategic starting point for medicinal chemistry campaigns aiming to overcome the liabilities associated with previous coxibs.

Early-Stage Oncology Probe Development

Given the demonstrated in vivo antileukemic activity in murine models [1], 5-Methyl-1-phenyl-1H-pyrazole is a valuable chemical probe for early-stage oncology research. Its simple structure allows for facile derivatization to explore structure-activity relationships and identify the molecular target responsible for the observed antileukemic effect. This provides a data-driven rationale for its inclusion in screening libraries and initial SAR studies focused on hematological malignancies.

Central Nervous System (CNS) Drug Discovery Programs

The compound's enhanced lipophilicity (LogP = 2.3) [1] compared to unsubstituted 1-phenylpyrazole (LogP = 1.87) makes it a superior starting point for designing CNS-penetrant molecules. The increased LogP value, combined with a low TPSA (17.8 Ų) and zero hydrogen bond donors [1], aligns with favorable physicochemical properties for passive blood-brain barrier permeability. Medicinal chemists targeting neurological or psychiatric indications should consider this scaffold for its potential to improve brain exposure.

Accelerated Hit-to-Lead and Parallel Synthesis Campaigns

The well-established and high-yielding synthetic route to 5-Methyl-1-phenyl-1H-pyrazole [1], coupled with its commercial availability at >95% purity , enables rapid and cost-effective library generation. This is a key logistical advantage for research groups employing parallel synthesis or high-throughput chemistry to explore chemical space around the pyrazole core. The reliable supply chain minimizes delays and ensures reproducibility across large-scale medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.